molecular formula C19H20ClNO3 B026496 Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate CAS No. 1076199-00-2

Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate

Cat. No.: B026496
CAS No.: 1076199-00-2
M. Wt: 345.8 g/mol
InChI Key: OACLBBGOZRXENL-UHFFFAOYSA-N
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Description

Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyl group, a chlorophenyl group, and a hydroxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorinated aromatic compound.

    Hydroxylation: The hydroxyl group can be introduced through an oxidation reaction.

    Benzylation: The final step involves the benzylation of the piperidine ring using benzyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products:

    Oxidation Products: Carbonyl derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential therapeutic properties, including its role as a precursor for drug development.

    Biological Research: It is used in the study of receptor interactions and enzyme inhibition.

    Pharmaceutical Industry: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Chemical Biology: It is utilized in the investigation of biological pathways and molecular mechanisms.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by:

    Binding to Receptors: Modulating receptor activity and influencing cellular signaling pathways.

    Inhibiting Enzymes: Affecting enzyme activity and altering metabolic processes.

Comparison with Similar Compounds

  • Benzyl 4-(4-fluorophenyl)-4-hydroxypiperidine-1-carboxylate
  • Benzyl 4-(4-bromophenyl)-4-hydroxypiperidine-1-carboxylate
  • Benzyl 4-(4-methylphenyl)-4-hydroxypiperidine-1-carboxylate

Comparison:

  • Structural Differences: The presence of different substituents on the phenyl ring (e.g., fluorine, bromine, methyl) distinguishes these compounds.
  • Chemical Properties: Variations in substituents can influence the compound’s reactivity, solubility, and stability.
  • Biological Activity: Different substituents may affect the compound’s interaction with biological targets, leading to variations in pharmacological effects.

Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c20-17-8-6-16(7-9-17)19(23)10-12-21(13-11-19)18(22)24-14-15-4-2-1-3-5-15/h1-9,23H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACLBBGOZRXENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500451
Record name Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1076199-00-2
Record name Benzyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500451
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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